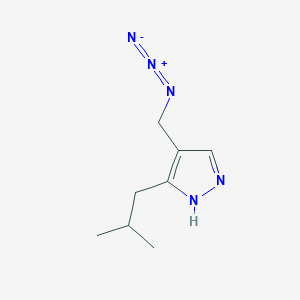

4-(azidomethyl)-3-isobutyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-(azidomethyl)-5-(2-methylpropyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5/c1-6(2)3-8-7(4-10-12-8)5-11-13-9/h4,6H,3,5H2,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOHVJSQNDIANM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C=NN1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Strategies for Pyrazole Synthesis

Pyrazoles are commonly synthesized by condensation reactions involving 1,3-dicarbonyl compounds and hydrazine derivatives or by cyclization of appropriate precursors. Recent advances have introduced methods using primary amines directly to form N-substituted pyrazoles under mild conditions without inorganic reagents, which can be adapted for various N-substituents including alkyl groups such as isobutyl.

Preparation of 3-Isobutyl-1H-pyrazole Core

The 3-isobutyl substitution on the pyrazole ring is typically introduced via alkylation of pyrazole or pyrazole boronic acid pinacol esters. A representative approach involves:

Alkylation of 4-pyrazoleboronic acid pinacol ester with an appropriate isobutyl halide (e.g., isobutyl bromide or chloride) in the presence of a base such as potassium carbonate in DMF at elevated temperatures (~60 °C).

Purification by flash column chromatography yields the 1H-pyrazole bearing the isobutyl substituent with yields reported around 58% for the isobutyl derivative.

This alkylation step is critical to install the isobutyl group at the desired position on the pyrazole ring.

Introduction of the Azidomethyl Group at the 4-Position

The azidomethyl substituent (-CH2N3) can be introduced via nucleophilic substitution reactions starting from a suitable leaving group precursor such as a halomethyl pyrazole derivative:

Halomethylation at the 4-position of the pyrazole ring can be achieved by halogenation reactions or by using a halomethylated pyrazole intermediate.

The halide (e.g., bromomethyl or chloromethyl pyrazole) is then subjected to nucleophilic substitution with sodium azide (NaN3) in a polar aprotic solvent like DMF or DMSO at moderate temperatures, yielding the azidomethyl pyrazole.

This step is generally efficient and allows for the introduction of the azide functional group without affecting the pyrazole ring integrity.

Alternative Synthetic Route via Pyrazoline Dehydrogenation

A patented method describes the preparation of pyrazole derivatives including substituted variants by dehydrogenation of 2-pyrazoline intermediates in the presence of sulfuric acid and iodine or iodine compounds at 50–250 °C. Key features include:

The reaction proceeds via catalytic iodine acting as a dehydrogenating agent, converting 2-pyrazoline derivatives to pyrazoles.

The process allows for substituents such as isobutyl groups on the pyrazoline precursor, which after dehydrogenation yield the corresponding substituted pyrazole.

The reaction mixture is neutralized and extracted to isolate pyrazoles with purities of 85–95%, which can be further purified by distillation or recrystallization.

This method is industrially relevant for bulk synthesis due to its catalytic nature and relatively straightforward workup.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Alkylation of pyrazole boronic ester | Isobutyl halide, K2CO3, DMF, 60 °C | 58% yield (isobutyl pyrazole) | Installation of 3-isobutyl substituent |

| 2 | Halomethylation at 4-position | Halogenating agent or halomethyl pyrazole precursor | Intermediate halomethyl pyrazole | Precursor for azidation |

| 3 | Azidation | Sodium azide, DMF or DMSO, moderate temperature | High yield (azidomethyl pyrazole) | Introduction of azidomethyl group |

| 4 | Dehydrogenation of pyrazoline | 2-Pyrazoline derivative, H2SO4, iodine, 50–250 °C | 85–95% purity pyrazole | Catalytic, scalable industrial method |

Research Findings and Optimization Notes

The alkylation reaction is sensitive to temperature and reagent stoichiometry; precise control ensures reproducible yields.

The azidation step is generally robust but requires careful handling of azide reagents due to safety concerns.

The dehydrogenation method benefits from recycling hydrogen iodide formed during the reaction, improving efficiency.

Purification methods such as column chromatography and recrystallization are essential to obtain high-purity final compounds.

Mild reaction conditions and the use of commercially available reagents make these methods practical for laboratory and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(azidomethyl)-3-isobutyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in DMF.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Triazoles: Formed from cycloaddition reactions.

Amines: Formed from reduction reactions.

Scientific Research Applications

4-(azidomethyl)-3-isobutyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(azidomethyl)-3-isobutyl-1H-pyrazole is primarily based on the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can interact with various biological targets. Additionally, the reduction of the azide group to an amine can lead to the formation of compounds that interact with enzymes and receptors .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Azidomethyl-Containing Compounds

Research Findings

- Synthetic Flexibility: Azidomethylpyrazoles exhibit reactivity in both click chemistry and tandem cyclization reactions. For example, ethyl 4-(azidomethyl)pyrazole-3-carboxylate undergoes CuAAC with alkynes to form triazoles, while its reaction with cyanoacetamides yields diazepine-carboxamides . The isobutyl group in this compound may alter reaction kinetics due to steric effects.

- Corrosion Inhibition : While azidomethylbenzenes show strong corrosion inhibition, analogous studies on azidomethylpyrazoles are lacking. The pyrazole core’s electron-rich nature could enhance adsorption on metal surfaces, warranting further investigation .

- Biological Potential: Pyrazole-triazole hybrids (e.g., those from ) display antimicrobial and anticancer activity. The isobutyl group in this compound may improve membrane permeability, making it a candidate for drug discovery .

Notes

Limitations : Direct data on this compound are sparse; comparisons rely on structural analogs.

Future Directions :

Q & A

Q. What synthetic methodologies are most effective for preparing 4-(azidomethyl)-3-isobutyl-1H-pyrazole, and how is reaction progress monitored?

- Methodological Answer : A common approach involves nucleophilic substitution or azide transfer reactions. For example, azidomethyl groups can be introduced via reaction of pyrazole precursors with azidomethyl halides under basic conditions. Reaction progress is typically monitored using thin-layer chromatography (TLC) with cyclohexane/ethyl acetate gradients (e.g., 0–25% ethyl acetate) to track product formation . Purification often employs flash chromatography on silica gel, ensuring high yield (e.g., 88% in similar syntheses) .

Q. Which spectroscopic techniques are critical for structural characterization, and what key data should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Key signals include the azidomethyl proton (δ ~3.5–4.0 ppm) and isobutyl methyl groups (δ ~0.8–1.2 ppm). In 13C NMR, the azide carbon appears at δ ~50–60 ppm .

- IR Spectroscopy : A strong absorption band at ~2139 cm⁻¹ confirms the azide (–N₃) group .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M]+ for C₁₀H₁₄N₆ requires exact mass matching within 0.1 ppm) .

Advanced Research Questions

Q. How do solvent polarity and base selection influence the yield and regioselectivity of this compound synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., THF) paired with strong bases (e.g., t-BuOK) enhance nucleophilic substitution efficiency by stabilizing transition states. For example, THF promotes azide incorporation in pyrazole derivatives with yields >85% . Conversely, methylene chloride with trifluoroacetic acid (TFA) may favor acid-catalyzed pathways, but requires rigorous temperature control (0–50°C) to avoid side reactions .

Q. What computational strategies (e.g., DFT) can predict the reactivity of this compound in click chemistry applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the electronic structure of the azide group, predicting its reactivity in Cu-catalyzed azide-alkyne cycloaddition (CuAAC). Key parameters include frontier molecular orbital (FMO) energies and charge distribution at the azide terminal nitrogen . Comparative studies with simpler azides (e.g., benzyl azide) can highlight steric effects from the isobutyl group .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Methodological Answer :

- Byproduct Formation : Undesired triazolodiazepines may form via tandem reactions if azides react with cyanoacetamides. Use of anhydrous solvents and exclusion of protic acids minimizes this .

- Azide Decomposition : Thermal instability of azides requires reaction temperatures <60°C. Inert atmosphere (N₂/Ar) and light-sensitive protocols prevent degradation .

Q. How does the isobutyl substituent influence the compound’s physicochemical properties compared to other alkyl groups?

- Methodological Answer : The isobutyl group increases hydrophobicity (logP ~2.5) compared to methyl or ethyl analogs, affecting solubility in aqueous systems. Molecular docking studies suggest that its branched structure enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms), which can be validated via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported yields for azidomethylpyrazole derivatives across studies?

- Methodological Answer : Discrepancies often arise from variations in catalyst loading (e.g., 7.5 equiv vs. 1.0 equiv) or purification techniques (e.g., column chromatography vs. recrystallization). Systematic Design of Experiments (DoE) approaches, such as factorial design, can isolate critical factors (solvent, temperature, stoichiometry) and optimize conditions .

Applications in Biological Research

Q. What strategies are used to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., COX-2) using fluorogenic substrates .

- Cellular Uptake Studies : Fluorescent tagging via CuAAC enables tracking in live cells via confocal microscopy .

- Toxicity Profiling : MTT assays assess cytotoxicity in human cell lines (e.g., HEK293), with EC₅₀ values compared to control azides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.